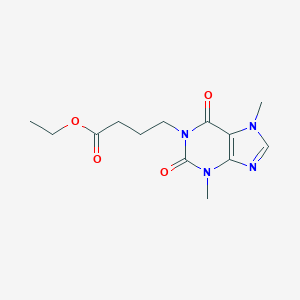

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate

Übersicht

Beschreibung

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential use in drug development and material synthesis due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled, and the resultant precipitate is filtered off, washed with a small amount of water, and crystallized from methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrazine hydrate, anhydrous ethanol, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is used in diverse scientific research applications, including:

Chemistry: It is valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biological assays to investigate its effects on various biological systems.

Wirkmechanismus

The mechanism by which Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor necrosis factor α production, similar to theophylline, indicating its anti-inflammatory properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate can be compared with other similar compounds, such as:

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl acetate: This compound shares a similar purine structure but differs in its ester group.

8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides: These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory properties.

The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, making it valuable for various applications.

Biologische Aktivität

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a synthetic compound classified as a purine derivative. Its molecular formula is , with a molecular weight of approximately 294.306 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves reactions between ester derivatives and hydrazine hydrate under anhydrous conditions. This method has been documented in various chemical literature, providing a foundation for its further study in biological applications .

Biological Activities

1. Antitumor Activity

Recent studies have indicated that purine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to this have shown effectiveness against various cancer cell lines, including those associated with breast and colon cancers. The mechanism is believed to involve the inhibition of nucleic acid synthesis and interference with cellular metabolism .

2. Antimicrobial Activity

this compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes and inhibit essential metabolic pathways within these organisms .

3. Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation in various experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In comparison to standard anti-inflammatory drugs like diclofenac, this compound exhibited comparable efficacy in reducing edema .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on Ehrlich ascites tumor cells revealed that the compound significantly inhibited tumor growth in vitro and in vivo models. The results indicated an IC50 value of approximately 25 µM, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound demonstrated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics like ampicillin .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | Significant (IC50 ~25 µM) | Inhibition of nucleic acid synthesis |

| Antimicrobial | Effective (MIC lower than ampicillin) | Disruption of cell membranes |

| Anti-inflammatory | Comparable to diclofenac | Inhibition of COX and cytokines |

Eigenschaften

IUPAC Name |

ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFRLVCLKWZGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432643 | |

| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83636-88-8 | |

| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.